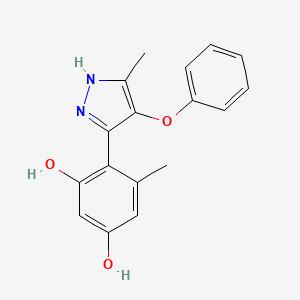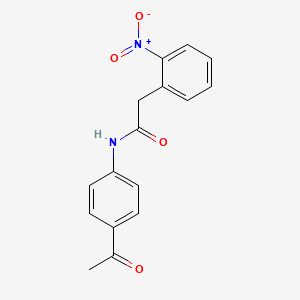
5-methyl-4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol, also known as 'CMPD101', is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyrazole-based compounds and has been studied extensively for its various biological activities.
Mecanismo De Acción
The mechanism of action of CMPD101 is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways and enzymes in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
CMPD101 has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been found to protect against oxidative stress by increasing the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CMPD101 is its wide range of biological activities, which makes it a potential candidate for the development of new drugs. It also exhibits good stability and solubility, which makes it easier to handle in laboratory experiments. However, one of the limitations of CMPD101 is its relatively low bioavailability, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of CMPD101. One potential area of research is the development of new derivatives of the compound with improved bioavailability and potency. Another area of interest is the study of the compound's effects on other signaling pathways and enzymes in the body. Additionally, further research is needed to determine the safety and efficacy of CMPD101 in vivo and its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of CMPD101 involves the reaction of 5-methyl-4-phenoxy-3-(trifluoromethyl) pyrazole with 3,4-dihydroxybenzaldehyde. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product. This method has been optimized to provide a high yield of the compound with good purity.
Aplicaciones Científicas De Investigación
CMPD101 has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects. It has also been found to possess antioxidant properties and has been studied for its potential use in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
5-methyl-4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-10-8-12(20)9-14(21)15(10)16-17(11(2)18-19-16)22-13-6-4-3-5-7-13/h3-9,20-21H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGJWTGVWMFTCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=NNC(=C2OC3=CC=CC=C3)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5689528.png)
![N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine](/img/structure/B5689534.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5689554.png)
![2-[4-(3-furylmethyl)-1-piperazinyl]ethanol](/img/structure/B5689564.png)


![2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5689585.png)
![(4aR*,8aR*)-2-(cyclobutylcarbonyl)-7-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5689591.png)

![4-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-2-methylthieno[3,2-d]pyrimidine](/img/structure/B5689604.png)
![N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5689618.png)
![5-[5-(1H-imidazol-1-ylmethyl)-2-furyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5689619.png)
![9-ethyl-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5689622.png)